molecular formula C34H38N2O12 B14429222 (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate CAS No. 82885-75-4

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate

Cat. No.: B14429222
CAS No.: 82885-75-4
M. Wt: 666.7 g/mol
InChI Key: VIEFKUHYKJWKFR-CVSWAGGTSA-N
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Description

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylic acids, piperazine, methoxy, and phenylprop-2-enoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate involves several steps, starting from readily available starting materials. One common approach is to use a multi-step synthesis that includes the formation of intermediate compounds, followed by coupling reactions to assemble the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency and minimize waste. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-phenylethanol: An aromatic compound with a hydroxyl group, used in fragrances and flavorings.

    p-hydroxyphenylethanol: A derivative of phenylethanol with an additional hydroxyl group, used in pharmaceuticals and cosmetics.

    4-hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in organic synthesis and as a flavoring agent.

Uniqueness

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its properties can be leveraged to achieve desired outcomes.

Properties

CAS No.

82885-75-4

Molecular Formula

C34H38N2O12

Molecular Weight

666.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate

InChI

InChI=1S/C26H30N2O4.2C4H4O4/c1-27-14-16-28(17-15-27)18-19-32-26(30)13-10-23-20-22(9-12-25(23)31-2)24(29)11-8-21-6-4-3-5-7-21;2*5-3(6)1-2-4(7)8/h3-13,20H,14-19H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b11-8+,13-10+;2*2-1+

InChI Key

VIEFKUHYKJWKFR-CVSWAGGTSA-N

Isomeric SMILES

CN1CCN(CC1)CCOC(=O)/C=C/C2=C(C=CC(=C2)C(=O)/C=C/C3=CC=CC=C3)OC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCOC(=O)C=CC2=C(C=CC(=C2)C(=O)C=CC3=CC=CC=C3)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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